molecular formula C11H7BrFNO B3271687 Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl- CAS No. 552331-21-2

Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-

Cat. No.: B3271687
CAS No.: 552331-21-2
M. Wt: 268.08 g/mol
InChI Key: QMEPUSFVQXAIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-, is an organic compound that features a methanone group attached to a 5-bromo-2-fluorophenyl ring and a 1H-pyrrol-2-yl group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-, typically involves a multi-step process. One common method includes:

    Substitution Reaction: Starting with a 5-bromo-2-fluorobenzene derivative, a nucleophilic substitution reaction is carried out to introduce the pyrrole group.

    Oxidation Reaction: The intermediate product is then subjected to oxidation to form the methanone group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-, can undergo various chemical reactions, including:

    Oxidation: The methanone group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-, has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-, involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s electrophilic properties, making it more reactive towards nucleophiles. This reactivity can influence various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (5-bromo-2-fluorophenyl)cyclopentyl-
  • Methanone, (5-bromo-2-fluorophenyl)(1-methylcyclopropyl)-
  • (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone

Uniqueness

Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-, is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogen atoms with the pyrrole group provides distinct properties that are not commonly found in similar compounds.

Properties

IUPAC Name

(5-bromo-2-fluorophenyl)-(1H-pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO/c12-7-3-4-9(13)8(6-7)11(15)10-2-1-5-14-10/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEPUSFVQXAIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-
Reactant of Route 2
Reactant of Route 2
Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-
Reactant of Route 3
Reactant of Route 3
Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-
Reactant of Route 4
Reactant of Route 4
Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-
Reactant of Route 5
Reactant of Route 5
Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-
Reactant of Route 6
Reactant of Route 6
Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.